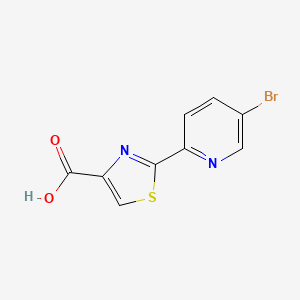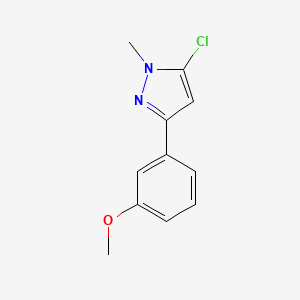
5-Chloro-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a chlorine atom at the 5-position, a methoxyphenyl group at the 3-position, and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under reflux conditions. The chlorination process introduces the chlorine atom at the 5-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of 5-amino-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole.
Oxidation: Formation of 3-(3-methoxybenzaldehyde)-1-methyl-1H-pyrazole.
Reduction: Formation of 5-chloro-3-(3-methoxyphenyl)-1-methyl-1,2-dihydropyrazole.
Scientific Research Applications
5-Chloro-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Employed as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom and methoxyphenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole: Similar structure but with a different position of the methoxy group.
5-Chloro-3-(3-methylphenyl)-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a methoxy group.
5-Chloro-3-(3-hydroxyphenyl)-1-methyl-1H-pyrazole: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
5-Chloro-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its potential as a pharmacologically active compound and its utility in materials science.
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
5-chloro-3-(3-methoxyphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C11H11ClN2O/c1-14-11(12)7-10(13-14)8-4-3-5-9(6-8)15-2/h3-7H,1-2H3 |
InChI Key |
DBXDIFZGOFITEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13686755.png)

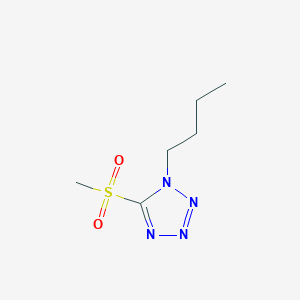

![Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13686783.png)

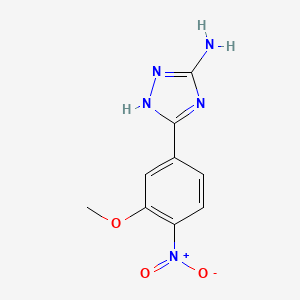
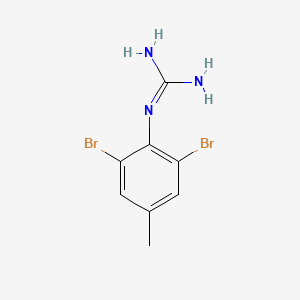
![6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686814.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13686815.png)
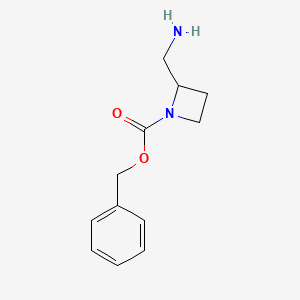

![6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13686840.png)
